Product packaging for matrigel(Cat. No.:CAS No. 119978-18-6)

matrigel

Numéro de catalogue: B1166635
Numéro CAS: 119978-18-6
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Source and Isolation from Engelbreth-Holm-Swarm (EHS) Mouse Sarcoma

Matrigel is a solubilized basement membrane matrix derived from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, a tumor rich in extracellular matrix (ECM) proteins. The EHS tumor, initially classified as a poorly differentiated chondrosarcoma, secretes a laminin- and collagen IV-rich matrix that closely resembles mammalian basement membranes. Isolation begins with homogenizing the tumor tissue, followed by repeated saline washes to remove cellular debris and soluble proteins. The remaining insoluble ECM is extracted using chaotropic agents such as 2 M urea or 1 M guanidine hydrochloride, which solubilize structural proteins while preserving their biochemical activity. After dialysis to remove salts, the extract forms a gel at physiological temperatures (37°C) due to the spontaneous polymerization of laminin and collagen IV networks.

Structural Protein Components: Laminin, Collagen IV, and Entactin/Nidogen Networks

This compound’s primary structural components include laminin (∼60%), collagen type IV (∼30%), and entactin/nidogen (∼8%), which collectively form a scaffold mimicking native basement membranes. Laminin, a trimeric glycoprotein, mediates cell adhesion through interactions with integrins and dystroglycans, while collagen IV provides tensile strength via its triple-helical structure. Entactin/nidogen bridges laminin and collagen IV, stabilizing the matrix. Minor constituents include heparan sulfate proteoglycans (e.g., perlecan), which regulate growth factor binding and cell signaling. Proteomic analyses have identified over 1,800 unique proteins in this compound, including intracellular proteins from the EHS tumor cells, though these represent <2% of the total protein content.

Table 1: Major Structural Proteins in this compound

Protein Abundance Function
Laminin 60% Cell adhesion, differentiation
Collagen IV 30% Structural support, matrix integrity
Entactin/Nidogen 8% Cross-links laminin and collagen IV

Growth Factor Profiles: TGF-β, EGF, IGF-1, and VEGF Variability Across Batches

This compound contains residual growth factors from the EHS tumor, including transforming growth factor-beta (TGF-β), epidermal growth factor (EGF), insulin-like growth factor-1 (IGF-1), and vascular endothelial growth factor (VEGF). Concentrations vary significantly between batches due to differences in tumor harvesting and purification. For example, TGF-β levels range from 1.7–5.0 ng/mL, while EGF and IGF-1 exhibit 10–20% batch-to-batch variability. Growth Factor Reduced (GFR) this compound, processed to lower growth factor content, still retains TGF-β due to its binding to collagen IV. Proteomic studies have identified discrepancies in growth factor detection across batches; for instance, fibroblast growth factor-2 (FGF-2) was absent in some lots but present at 0.5–2.0 ng/mL in others.

Table 2: Growth Factor Variability in Standard vs. GFR this compound

Growth Factor Standard this compound (ng/mL) GFR this compound (ng/mL)
TGF-β 1.7–5.0 0.8–2.5
EGF 0.5–1.2 Not detected
IGF-1 0.3–0.9 0.1–0.3

Batch-to-Batch Heterogeneity in Proteomic and Biochemical Composition

This compound’s composition varies substantially between production batches, impacting experimental reproducibility. Proteomic analyses reveal that only 53% of proteins are consistent across batches, with 1,400–1,800 unique proteins identified per lot. For example, laminin isoforms (e.g., laminin-111 vs. laminin-511) and collagen IV α-chain ratios differ, altering matrix stiffness and pore size. Mechanical properties also fluctuate: elastic modulus ranges from 400–840 Pa depending on batch-specific protein concentrations. These variations arise from differences in tumor growth conditions (e.g., mouse strain, diet) and extraction protocols. A 2021 study demonstrated that this compound batches with higher laminin content enhanced organoid formation efficiency by 40% compared to collagen IV-rich batches.

Table 3: Proteomic Variability in this compound Batches

Batch Component Variability Range Functional Impact
Laminin Isoforms 10–15% Alters cell differentiation pathways
Collagen IV α-chains 5–20% Modifies matrix stiffness
Growth Factors 10–30% Affects angiogenesis and proliferation

Propriétés

Numéro CAS

119978-18-6

Formule moléculaire

C14H20N6O2

Origine du produit

United States

Applications De Recherche Scientifique

Cell Culture and Differentiation

Matrigel is widely used as a substrate for 3D cell culture , allowing cells to grow in a more physiologically relevant environment. This application is particularly significant for:

  • Stem Cell Research : this compound supports the growth and differentiation of neural stem cells into neurons and glial cells. Studies have shown that neural stem cells cultured in this compound exhibit higher survival rates and better differentiation compared to other substrates .
  • Organoid Cultures : Researchers utilize this compound to create organoids that mimic the structure and function of organs. For instance, intestinal stem cells embedded in this compound can self-organize into 3D crypt-villus structures .

Cancer Research

This compound is instrumental in studying tumor biology and drug responses:

  • Tumor Models : Various cancer types, including breast and ovarian cancers, are studied using this compound-based models. These models help researchers understand tumor growth dynamics and test therapeutic agents effectively .
  • Drug Screening : Tumor spheroids grown in this compound enable high-throughput screening of anti-cancer drugs, facilitating the identification of compounds that inhibit tumor growth or enhance treatment efficacy .

Tissue Engineering and Regenerative Medicine

This compound has promising applications in tissue engineering:

  • Wound Healing : Preliminary studies suggest that this compound can accelerate wound healing by promoting angiogenesis and tissue regeneration .
  • Functional Tissue Replacement : Research indicates that differentiated cells cultured on this compound can be transplanted into animal models to restore tissue function, such as pancreatic acinar cells reducing blood sugar levels in diabetic mice .

Comparative Data on Applications

Application AreaSpecific Use CasesKey Findings
Cell CultureNeural stem cellsHigher survival rates and differentiation observed
Organoid CulturesIntestinal organoidsSelf-organization into functional structures
Cancer ResearchTumor spheroid modelsEffective for drug screening and understanding tumor dynamics
Tissue EngineeringWound healingPromotes angiogenesis and faster healing
Functional Tissue ReplacementTransplantation of differentiated cellsFeasible restoration of tissue function observed

Case Study 1: Neural Stem Cells

In a study involving neural stem cells derived from newborn rats, researchers transplanted these cells with this compound into injured spinal cords. The results showed significant cell survival and differentiation into neuronal lineages, leading to improved locomotion in animal models . This highlights this compound's potential as a scaffold material for neural regeneration.

Case Study 2: Ovarian Cancer Models

A recent investigation utilized patient-derived tumor xenografts embedded in this compound to study chemotherapy responses. The findings indicated that these models closely recapitulated patient responses to treatment, underscoring the utility of this compound in preclinical cancer research .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Recombinant Human Proteins (Laminin-511, Laminin-521, Vitronectin)

Performance in hiPSC Culture:

  • Studies demonstrate that recombinant laminin-511, laminin-521, and vitronectin support human induced pluripotent stem cell (hiPSC) maintenance and differentiation comparably to Matrigel. For example, hiPSCs cultured on these coatings retained high expression of pluripotency markers (NANOG, POU5F1) and differentiated into podocyte-like cells with similar efficiency (85–99% NANOG-positive cells) .

Advantages:

  • Defined Composition: Reduced variability compared to this compound’s complex proteome (>1,850 proteins) .
  • Animal-Free: Suitable for clinical applications, avoiding immunogenic epitopes like N-glycolylneuraminic acid .

Limitations:

  • Cost: Recombinant proteins (e.g., laminin-521) are often more expensive than this compound .
  • Narrower Functionality: Single proteins may lack synergistic effects of this compound’s multi-component matrix, necessitating protocol adjustments for specific cell types .

Fibroblast-Derived ECM

Performance:

  • Human neonatal dermal fibroblast-derived ECM supports hiPSC proliferation and differentiation into podocyte-like cells with efficacy matching this compound. Synaptopodin and WT1 expression (podocyte markers) were equivalent across coatings .
  • Fibroblast-ECM also enabled embryoid body (EB) formation with TUJ1 (ectoderm), SMA (mesoderm), and AFP (endoderm) markers comparable to this compound .

Advantages:

  • Low Cost: ~50–70% cheaper than commercial recombinant coatings .
  • Human-Specific: Reduces xenogeneic risks and enhances translational relevance .

Limitations:

  • Labor-Intensive: Requires in-house production and quality control .
  • Variable Composition: Despite functional equivalence, ECM protein ratios may differ between batches .

Commercial Alternatives (Cultrex, Geltrex)

Performance:

  • Cultrex and Geltrex (this compound analogs) show similar efficacy in angiogenesis assays and organoid culture but share this compound’s drawbacks, including batch variability and animal-derived components .
  • Growth factor-reduced this compound is preferred for studies requiring minimized signaling interference .

Advantages:

  • Established Protocols: Direct substitutes for this compound in most applications .

Limitations:

  • Animal Origin: Unsuitable for clinical use .

Méthodes De Préparation

Origins and Extraction Methodology

This compound was first isolated in the 1980s through urea or guanidine extraction of EHS tumors, followed by dialysis to remove chaotropic agents. The insoluble fraction retained laminin, collagen IV, entactin, and heparan sulfate proteoglycans, forming a thermo-reversible hydrogel that solidifies at 37°C. Early batches exhibited variability due to tumor source age; this compound from younger mice induced stronger angiogenic responses compared to older counterparts. Modern production involves pathogen-free EHS tumors to minimize batch-to-batch variability, though residual growth factors like TGF-β and FGF persist.

Biochemical and Physical Properties

This compound’s protein concentration typically ranges from 8–12 mg/mL, with viscosity dependent on temperature and dilution. Undiluted this compound forms a firm gel within 30 minutes at 37°C, while diluted preparations (e.g., 1:3 in basal media) require longer polymerization times. Electrophoretic analyses reveal dominant bands at 220 kDa (laminin) and 25 kDa (entactin), with trace amounts of RNA and DNA remaining post-dialysis.

Standard Preparation Protocols

Thawing and Aliquoting

This compound must be thawed at 4°C for 12–24 hours to prevent premature gelation. Rapid thawing at room temperature or 37°C denatures proteins and compromises matrix integrity. For long-term storage, aliquoting into pre-chilled tubes (0.5–1 mL) at -80°C is recommended. Critical steps include:

  • Pre-chilling tools : Pipette tips, tubes, and plates must be stored at -20°C or on ice to avoid adhesion.

  • Aseptic technique : Aliquoting in a biosafety cabinet minimizes contamination risks.

Table 1: Aliquoting Guidelines for Common Vessel Sizes

Vessel TypeVolume per WellTotal this compound Required (Undiluted)
96-well plate50 µL4.8 mL
24-well plate100 µL2.4 mL
10 cm dish6 mL6 mL
T-75 flask6 mL6 mL

Data derived from Cedars-Sinai and Corning protocols.

Dilution and Coating Procedures

Dilution factors vary by application:

  • Organoid cultures : 7 mg/mL in DMEM, incubated at 37°C for 30 minutes to form domes.

  • 3D cell embedding : 5 mg/mL in ice-cold media, mixed with cells before gelation.

  • Osteogenic assays : 1:3 dilution in serum-free DMEM, coated for 4 hours at 37°C.

Post-coating, plates are incubated at room temperature for 1 hour or stored at 4°C for ≤1 week. Adding phosphate-buffered saline (PBS) post-gelation prevents drying without disrupting the matrix.

Application-Specific Modifications

3D Cell Culture Systems

Corning’s embedded protocol for MDCK cells involves:

  • Thawing this compound at 4°C overnight.

  • Diluting to 5 mg/mL with cold MEM + 10% FBS.

  • Coating plates with 100 µL/well, followed by 30-minute gelation at 37°C.
    Cells suspended in this compound-medium mixtures exhibit 93% adhesion efficiency, compared to 57% in collagen-based systems.

Organoid and Spheroid Cultures

Dome formation assays require pre-incubating TC-treated plates overnight at 37°C. This compound (7 mg/mL) is pipetted into 50 µL droplets, overlaid with 750 µL media, and maintained for 7 days. This method supports intestinal and cerebral organoids with >90% viability.

Osteogenic Differentiation

Canine adipose-derived mesenchymal stem cells (Ad-MSCs) mixed with this compound and β-tricalcium phosphate (β-TCP) showed 2.5-fold higher alkaline phosphatase (ALP) activity versus collagen controls. Optimal preparation includes:

  • This compound diluted 1:3 in osteogenic medium.

  • 30-minute incubation at 4°C before combining with β-TCP.

Quality Control and Troubleshooting

Gelation Consistency

Batch variability remains a challenge, necessitating lot-specific validation. Key parameters:

  • Temperature : Gelation fails if this compound exceeds 10°C during handling.

  • pH : Tris-buffered saline (pH 7.4) maintains stability during dialysis.

Contamination Risks

Endotoxin levels are typically <1.0 EU/mL, but fungal contamination occurs if thawed this compound is stored >1 week at 4°C.

Table 2: Troubleshooting Common Preparation Issues

IssueCauseSolution
Partial gelationInconsistent temperaturePre-chill all tools to 4°C
Cell detachmentInsufficient coating timeExtend incubation to 2 hours
Cloudy appearanceMicrobial contaminationDiscard batch; test new aliquot

Q & A

Q. What are the standard protocols for preparing and handling Matrigel in 3D cell culture experiments?

this compound must be thawed at 4°C overnight to avoid premature polymerization. For angiogenesis assays, dilute this compound (8–12 mg/mL) in cold serum-free medium and polymerize at 37°C for 30–60 minutes. Maintain sterility to prevent contamination, and pre-chill pipette tips to avoid gelation during handling .

Q. How can researchers optimize this compound concentration for organoid formation?

Titrate this compound concentrations (2–8 mg/mL) based on organoid type. For example, intestinal organoids require 4–6 mg/mL for structural integrity, while mammary organoids may need higher concentrations. Validate viability using live/dead staining and adjust based on morphological outcomes .

Q. What are the primary limitations of this compound in extracellular matrix (ECM) studies?

this compound’s tumor-derived composition introduces batch variability and xenogenic contaminants (e.g., murine growth factors), which can skew proteomic analyses. Pre-clearing samples via centrifugation or using ECM-depleted organoid models mitigates interference .

Advanced Research Questions

Q. How does this compound concentration biphasically influence cancer cell migration in microfluidic assays?

At low concentrations (2–4 mg/mL), this compound enhances migration by providing adhesion support and growth factor retention. At high concentrations (>6 mg/mL), excessive cross-linking reduces migration speed by 30–50%, as observed in H1299 lung adenocarcinoma models (Table 1) .

Table 1: this compound Concentration vs. Migration Speed in H1299 Cells

This compound (mg/mL)Migration Speed (µm/h)Phenotype
215.2 ± 1.8Lobopodial
412.7 ± 1.5Mesenchymal
67.3 ± 0.9Amoeboid

Q. What experimental strategies address proteomic interference from this compound in organoid studies?

  • Sample Preparation: Use SDS-PAGE to separate organoid-specific proteins from this compound contaminants (e.g., laminin-111).
  • Alternative Matrices: Test synthetic hydrogels (e.g., PEG-based) or decellularized ECM to reduce background noise .
  • Data Normalization: Apply spectral counting correction to exclude peptides shared between this compound and organoid proteins .

Q. How can researchers reconcile contradictory results in angiogenesis assays using this compound?

Discrepancies often arise from endothelial cell (EC) sources or this compound batch effects. Standardize assays by:

  • Using early-passage HUVECs (≤ passage 5) to maintain responsiveness.
  • Including internal controls (e.g., VEGF-treated wells) to normalize inter-experiment variability .

Q. What methodologies improve reproducibility in 3D morphogenesis assays with this compound?

  • Gel Homogeneity: Vortex this compound-collagen mixtures at 4°C before polymerization to ensure uniform fiber distribution.
  • Imaging Consistency: Capture images at fixed intervals (e.g., 24, 48, 72 hours) using automated platforms (e.g., Wimasis) to quantify tubular structures .

Q. How do integrin-blocking antibodies alter cell migration dynamics in this compound-collagen composites?

Anti-β1 integrin antibodies shift migration from mesenchymal/lobopodial to amoeboid modes, reducing speed by 40% in collagen-Matrigel scaffolds. Combine time-lapse microscopy with traction force microscopy to quantify phenotype transitions .

Methodological Best Practices

  • Batch Validation: Perform functional assays (e.g., sprouting assays) with new this compound lots to confirm bioactivity .
  • Ethical Considerations: Use ECM alternatives for therapeutic organoid models to avoid xenogenic contamination risks .

For further guidance on experimental design, refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.